

## Legal status of 4-Fluoro BZP hydrochloride in research

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Compound of Interest

Compound Name: 4-Fluoro BZP hydrochloride

Cat. No.: B171276

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An In-Depth Technical Guide to the Legal and Research Status of **4-Fluoro BZP Hydrochloride** 

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. **4-Fluoro BZP hydrochloride** is a research chemical and is not intended for human or veterinary use.

The information provided herein is based on available data as of December 2025 and is subject to change. Researchers are advised to independently verify the legal status and handling requirements of this compound in their respective jurisdictions.

### Introduction

**4-Fluoro BZP hydrochloride**, formally known as 1-(4-fluorobenzyl)piperazine dihydrochloride, is a synthetic compound belonging to the benzylpiperazine (BZP) class of substances. BZP and its derivatives are known for their stimulant properties, primarily interacting with the dopaminergic and serotonergic systems in the central nervous system. Due to its structural similarity to BZP, **4-Fluoro BZP hydrochloride** is of interest to researchers studying the structure-activity relationships of psychoactive compounds. However, its physiological and toxicological properties have not been extensively evaluated. This guide provides a comprehensive overview of the current understanding of **4-Fluoro BZP hydrochloride** for research applications.



## **Legal Status**

The legal status of **4-Fluoro BZP hydrochloride** is not explicitly defined in many jurisdictions. However, its status can often be inferred from the regulations governing its parent compound, benzylpiperazine (BZP), and other piperazine derivatives.



Jurisdiction	Legal Status of BZP and its Analogues	Inferred Status of 4-Fluoro BZP Hydrochloride
United States	Benzylpiperazine (BZP) is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no accepted medical use.[1] The Federal Analogue Act allows for any substance "substantially similar" to a Schedule I or II drug to be treated as such if intended for human consumption.	Likely to be considered a controlled substance analogue and therefore illegal for non-sanctioned research. Researchers should contact the Drug Enforcement Administration (DEA) for clarification.
United Kingdom	Benzylpiperazine (BZP) and a number of its derivatives are classified as Class C drugs under the Misuse of Drugs Act 1971.[2] The act includes generic definitions for piperazine compounds.	Likely to be controlled as a Class C drug if it falls within the generic definition of a piperazine derivative. A Home Office license would be required for research.
European Union	The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors new psychoactive substances. Control measures are typically implemented on a substance- by-substance basis by member states.	Not explicitly scheduled at the EU level. However, individual member states may have national legislation controlling piperazine derivatives.  Researchers must consult the specific regulations of the country in which they operate.
Australia	Benzylpiperazine is a Schedule 9 prohibited substance under the Poisons Standard. The scheduling of analogues is considered on a	Likely to be considered a prohibited substance due to its structural similarity to BZP. Research use would require



	case-by-case basis by the Therapeutic Goods Administration (TGA).	specific permits from the TGA and relevant state authorities.
China	China has strict regulations on narcotic and psychotropic drugs, with a comprehensive list of controlled substances. The National Medical Products Administration (NMPA) oversees these regulations.[3]	Not explicitly listed as a controlled substance. However, its structural similarity to other psychotropic substances may subject it to control under broader regulations. Researchers should consult the NMPA for guidance.

## **Pharmacological Profile (Inferred)**

Specific quantitative pharmacological data for **4-Fluoro BZP hydrochloride** is not readily available in the scientific literature. Its pharmacological profile is largely inferred from studies on BZP and other fluorinated analogues.

Inferred Mechanism of Action: **4-Fluoro BZP hydrochloride** is presumed to act as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine and serotonin. The fluorine substitution on the benzyl ring may alter its potency and selectivity for the dopamine transporter (DAT) and serotonin transporter (SERT) compared to BZP.

Table of Inferred Pharmacological Data (based on BZP):



Target	BZP EC <sub>50</sub> (nM) for Release	Inferred Effect of 4-Fluoro BZP Hydrochloride
Dopamine Transporter (DAT)	175	Likely a dopamine releasing agent and reuptake inhibitor.
Norepinephrine Transporter (NET)	62	Likely a norepinephrine releasing agent and reuptake inhibitor.
Serotonin Transporter (SERT)	6050	Likely a weak serotonin releasing agent and reuptake inhibitor.

Data for BZP from a study on Benzylpiperazine.

## **Toxicological Profile (Inferred)**

The toxicological properties of **4-Fluoro BZP hydrochloride** have not been formally evaluated. The information below is based on the known toxicology of BZP and other piperazine derivatives.

General Toxicological Concerns for Piperazine Derivatives:

- Cardiovascular: Tachycardia, hypertension.
- · Neurological: Agitation, anxiety, seizures.
- Gastrointestinal: Nausea, vomiting.
- Psychological: Insomnia, paranoia.

Studies on other piperazine derivatives have shown potential for hepatotoxicity and cardiotoxicity in vitro.[6][7] Researchers should handle **4-Fluoro BZP hydrochloride** with appropriate caution and personal protective equipment.

## **Experimental Protocols**



Detailed experimental protocols specifically for **4-Fluoro BZP hydrochloride** are not published. The following are generalized protocols based on methodologies used for similar piperazine derivatives.

## Synthesis of 1-(4-fluorobenzyl)piperazine dihydrochloride

Principle: This procedure involves the nucleophilic substitution of a benzyl halide with piperazine, followed by conversion to the dihydrochloride salt.

#### Materials:

- Piperazine
- · 4-Fluorobenzyl chloride
- Potassium carbonate
- Acetonitrile
- Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether)
- Standard laboratory glassware and equipment

#### Procedure:

- Dissolve piperazine (excess) and potassium carbonate in acetonitrile.
- Slowly add 4-fluorobenzyl chloride to the reaction mixture.
- Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Filter the reaction mixture to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether).



- Add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt.
- Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.[8]

## In Vitro Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of **4-Fluoro BZP hydrochloride** for monoamine transporters (DAT, SERT, NET).

#### Materials:

- Cell membranes expressing the target transporter (e.g., from HEK293 cells)
- Radioligand specific for the transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET)
- · 4-Fluoro BZP hydrochloride
- · Assay buffer
- 96-well filter plates
- Scintillation counter and cocktail

#### Procedure:

- Prepare a series of dilutions of 4-Fluoro BZP hydrochloride.
- In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of **4-Fluoro BZP hydrochloride**.
- Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).
- Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.

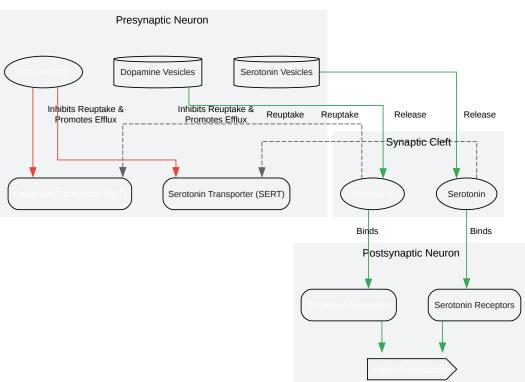


- Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the specific binding and determine the IC<sub>50</sub> value by non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation.[9][10][11][12]

# Signaling Pathways and Experimental Workflows (Visualizations)

The following diagrams illustrate the presumed signaling pathway of **4-Fluoro BZP hydrochloride** and a typical experimental workflow for its characterization.



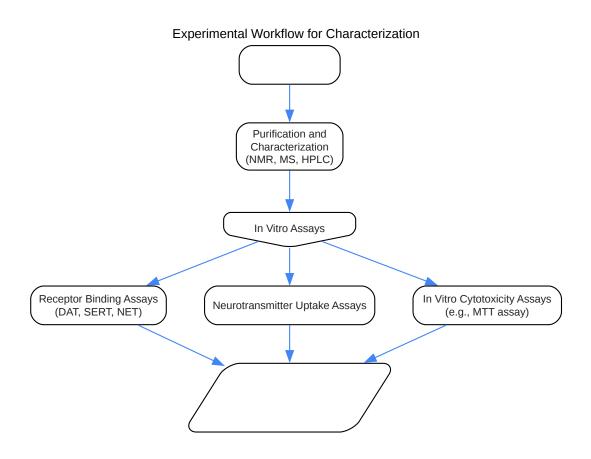


#### Presumed Signaling Pathway of 4-Fluoro BZP Hydrochloride

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Caption: Presumed mechanism of action of **4-Fluoro BZP Hydrochloride**.





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Caption: A typical workflow for the synthesis and in vitro characterization.

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